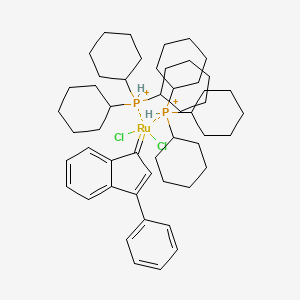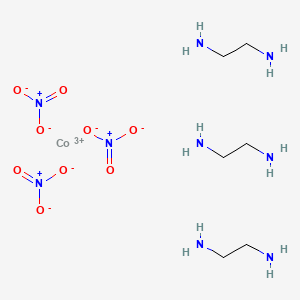
(2S)-2-hydroxy(113C)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-hydroxy(113C)propanoic acid, also known as (2S)-2-hydroxypropanoic acid, is a chiral molecule with significant importance in various scientific fields. This compound is a stable isotope-labeled form of lactic acid, where the carbon-1 position is labeled with carbon-13. Lactic acid is a naturally occurring organic acid found in many biological systems and is involved in various metabolic processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-hydroxy(113C)propanoic acid typically involves the use of isotopically labeled precursors. One common method is the fermentation of glucose using lactic acid bacteria, where the glucose is labeled with carbon-13 at the desired position. The fermentation process is carried out under anaerobic conditions, and the resulting lactic acid is then purified to obtain the labeled compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors for fermentation, where isotopically labeled glucose is converted to lactic acid by lactic acid bacteria. The product is then extracted and purified using techniques such as distillation and crystallization to achieve the desired purity and isotopic labeling.
化学反応の分析
Types of Reactions
(2S)-2-hydroxy(113C)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form pyruvic acid.
Reduction: The carboxyl group can be reduced to form propanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Pyruvic acid
Reduction: Propanol
Substitution: Various substituted lactic acid derivatives
科学的研究の応用
(2S)-2-hydroxy(113C)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of lactic acid metabolism.
Biology: Employed in studies of cellular respiration and fermentation processes.
Medicine: Utilized in research on metabolic disorders and as a diagnostic tool in medical imaging techniques such as magnetic resonance spectroscopy (MRS).
Industry: Applied in the production of biodegradable plastics and as a precursor for various chemical syntheses.
作用機序
The mechanism of action of (2S)-2-hydroxy(113C)propanoic acid involves its participation in metabolic pathways. In biological systems, it is converted to pyruvate by the enzyme lactate dehydrogenase. Pyruvate then enters the citric acid cycle, where it is further metabolized to produce energy. The labeled carbon-13 allows researchers to track the metabolic fate of the compound and study the dynamics of metabolic processes.
類似化合物との比較
Similar Compounds
(2R)-2-hydroxypropanoic acid: The enantiomer of (2S)-2-hydroxypropanoic acid, differing in the spatial arrangement of the hydroxyl group.
Pyruvic acid: The oxidized form of lactic acid, involved in similar metabolic pathways.
Propanoic acid: A structurally similar compound with different chemical properties and applications.
Uniqueness
The uniqueness of (2S)-2-hydroxy(113C)propanoic acid lies in its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This feature makes it a valuable tool in research areas where understanding the detailed mechanisms of metabolic processes is crucial.
特性
CAS番号 |
727379-97-7 |
|---|---|
分子式 |
C3H6O3 |
分子量 |
91.07 g/mol |
IUPAC名 |
(2S)-2-hydroxy(113C)propanoic acid |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m0/s1/i3+1 |
InChIキー |
JVTAAEKCZFNVCJ-NSQKCYGPSA-N |
異性体SMILES |
C[C@@H]([13C](=O)O)O |
正規SMILES |
CC(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B12059186.png)
![3-[(E)-[(Z)-(3-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B12059198.png)
![4-methylbenzenesulfonic acid;trimethyl-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]azanium](/img/structure/B12059199.png)
(triphenylphosphine)ruthenium(II)](/img/structure/B12059203.png)








![(S)-N-Butyl-1-[(S)-2-((E)-2-hydroxybenzylideneamino)-3-methylbutanoyl]pyrrolidine-2-carboxamide](/img/structure/B12059259.png)
